![molecular formula C14H19NO3 B7637720 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid, also known as TMA-15, is a chemical compound that belongs to the class of amphetamines. It is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. In
作用機序
The mechanism of action of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves its ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and cognition. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid also increases the release of glucose from the liver and increases the levels of free fatty acids in the blood.
実験室実験の利点と制限
One advantage of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid in lab experiments is its potency as a stimulant. It has been shown to be more potent than other amphetamines, such as methamphetamine and dextroamphetamine. However, one limitation of using 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is its potential for abuse and addiction. Therefore, it should be used with caution in laboratory settings.
将来の方向性
There are several future directions for research on 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. One area of research is to investigate its potential as a treatment for cognitive disorders, such as ADHD and dementia. Another area of research is to investigate its potential as a treatment for depression and anxiety disorders. Additionally, research could be focused on developing safer and more effective derivatives of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid for therapeutic use.
Conclusion:
In conclusion, 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is a potent stimulant that has been used in scientific research to investigate its mechanism of action and its potential as a therapeutic agent. Its synthesis method is relatively simple, and it has been shown to have potential as a treatment for various medical conditions. However, due to its potential for abuse and addiction, it should be used with caution in laboratory settings. Future research could focus on developing safer and more effective derivatives of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid for therapeutic use.
合成法
The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-aminopropanoic acid. The resulting intermediate is then reacted with methylamine to yield 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid. The synthesis of 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. It has been shown to have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. 3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid has also been studied for its potential as a treatment for depression and anxiety disorders.
特性
IUPAC Name |
3-[[2-(2,4,6-trimethylphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-6-10(2)12(11(3)7-9)8-13(16)15-5-4-14(17)18/h6-7H,4-5,8H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIJGWGOOJFZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)NCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
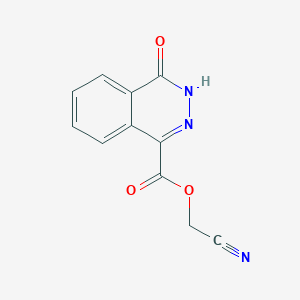

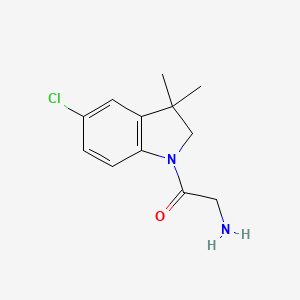

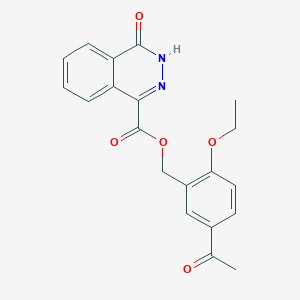

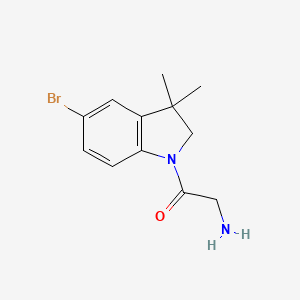
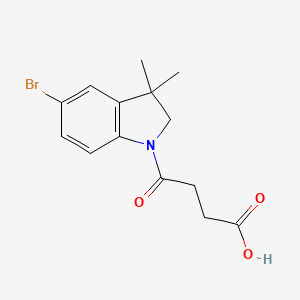
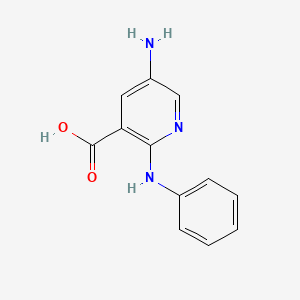
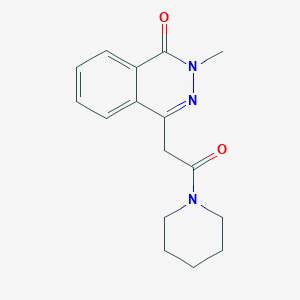
![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)